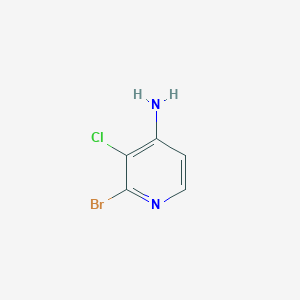

2-Bromo-3-chloropyridin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-3-chloropyridin-4-amine is a solid compound with a CAS Number of 610277-13-9 . It has a molecular weight of 207.46 .

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-chloropyridin-4-amine can be represented by the linear formula C5H4BrClN2 . The InChI key for this compound is provided in the search results .Physical And Chemical Properties Analysis

2-Bromo-3-chloropyridin-4-amine is a solid compound . and is stored at normal shipping temperature .科学的研究の応用

Selective Amination : A study by Ji, Li, and Bunnelle (2003) describes the selective amination of polyhalopyridines, including compounds similar to 2-Bromo-3-chloropyridin-4-amine, using a palladium-Xantphos complex. This process predominantly yields amino-chloropyridine products with high chemoselectivity and isolated yield, demonstrating the compound's utility in selective synthesis processes (Jianguo Ji, Tao Li, W. Bunnelle, 2003).

Rearrangements and Amination Mechanisms : Pieterse and Hertog (2010) investigated rearrangements during the amination of halopyridines, which can include 2-Bromo-3-chloropyridin-4-amine. Their study suggests that certain amination reactions of halopyridines can be explained by mechanisms involving intermediates like pyridyne (M. Pieterse, H. J. Hertog, 2010).

Microwave-Assisted Amination : Kim et al. (2010) described a microwave-assisted amination method for 3-bromo-2-chloropyridine, a compound closely related to 2-Bromo-3-chloropyridin-4-amine. This method offers superior conversion and yield compared to conventional heating, highlighting the potential for efficient synthesis processes involving 2-Bromo-3-chloropyridin-4-amine (Jeong Guen Kim, E. Yang, Woo Sup Youn, J. Choi, D. Ha, J. Ha, 2010).

Halogen/Halogen Displacement : Research by Schlosser and Cottet (2002) explores the silyl-mediated halogen/halogen displacement in pyridines, which can be relevant for 2-Bromo-3-chloropyridin-4-amine. This process involves the conversion of chloropyridine to bromopyridine, indicating the compound's potential in halogen exchange reactions (M. Schlosser, F. Cottet, 2002).

Complex Formation with Bromine : A study by Witmer and Zingaro (1960) on bromine-amine complexes includes reactions with 2-bromopyridine and 2-chloropyridine, closely related to 2-Bromo-3-chloropyridin-4-amine. Their findings suggest the formation of unique amine-halogen complexes, providing insights into potential applications in complex formation (W. Witmer, R. Zingaro, 1960).

Safety And Hazards

特性

IUPAC Name |

2-bromo-3-chloropyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-5-4(7)3(8)1-2-9-5/h1-2H,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLSHSLJQFMWOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355831 |

Source

|

| Record name | 2-bromo-3-chloropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-chloropyridin-4-amine | |

CAS RN |

610277-13-9 |

Source

|

| Record name | 2-bromo-3-chloropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid,[1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester, [R-(R*,R*)]-(9CI)](/img/structure/B114557.png)